Diazene, methyloctyl-, 2-oxide

Description

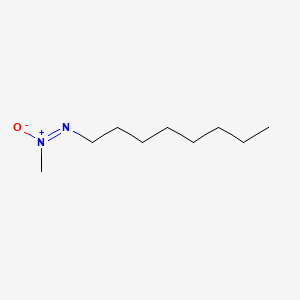

"Diazene, methyloctyl-, 2-oxide" is an organonitrogen compound belonging to the diazene class, characterized by the general structure R-N=N-R′ with an oxide functional group. Its IUPAC name follows substitutive nomenclature rules, where "diazene" serves as the parent hydride (HN=NH), and substituents (methyl and octyl groups) are prefixed alphabetically. The oxide group (-O-) is positioned at the second nitrogen atom (2-oxide), as per IUPAC guidelines .

Structurally, the compound features a methyl group (CH₃) and a longer octyl chain (C₈H₁₇) attached to the diazene backbone, creating an unsymmetrical azo oxide. Diazene derivatives are often studied for their applications in organic synthesis, catalysis, and materials science, though specific applications of this compound remain under-explored in the literature.

Structure

3D Structure

Properties

CAS No. |

54405-61-7 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

methyl-octylimino-oxidoazanium |

InChI |

InChI=1S/C9H20N2O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-9H2,1-2H3 |

InChI Key |

PTJKOGLRCNFJPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN=[N+](C)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazene, methyloctyl-, 2-oxide typically involves the oxidation of corresponding hydrazines or diazenes. One common method is the oxidation of hydrazine derivatives using hydrogen peroxide or air . Another approach involves the hydrolysis of azodicarboxylates or azodicarbonamides . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve mechanochemical methods, which are solvent-free and capable of producing large volumes of the target material economically . This method is advantageous as it promotes high-rate solid-state reactions without the need for high temperatures.

Chemical Reactions Analysis

Types of Reactions

Diazene, methyloctyl-, 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different oxides.

Reduction: Reduction reactions can convert it back to hydrazine derivatives.

Substitution: It can participate in substitution reactions where the methyloctyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents such as sodium borohydride for reduction . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Diazene, methyloctyl-, 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of diazene, methyloctyl-, 2-oxide involves its ability to undergo cis-trans isomerization. This process can occur through in-plane inversion or out-of-plane torsion, with activation energies for these pathways being similar . The compound’s effects are mediated through its interaction with molecular targets, leading to various chemical transformations.

Comparison with Similar Compounds

Diazene, bis(3-chlorophenyl)-, 1-oxide (CAS 139-24-2)

- Structure : Two 3-chlorophenyl groups attached to the diazene backbone, with an oxide group at the first nitrogen.

- Properties: logP (octanol/water): 4.919 (high lipophilicity due to aromatic Cl substituents) logWS (water solubility): -4.77 (low aqueous solubility) Molecular Volume (McVol): 178.430 ml/mol .

- Comparison :

- The methyloctyl substituents in the target compound likely confer even higher lipophilicity (logP > 5) compared to bis(3-chlorophenyl)-diazene oxide, as alkyl chains are more hydrophobic than chlorinated aromatics.

- The oxide group’s position (2-oxide vs. 1-oxide) may influence redox stability and reactivity.

1,2′-Azonaphthalene (Naphthalene-1-yl(naphthalene-2-yl)diazene)

- Structure : Azo-linked naphthalene rings without an oxide group.

- Properties :

- Comparison: The absence of an oxide group in 1,2′-azonaphthalene reduces its oxidative reactivity compared to "this compound." The octyl chain in the target compound enhances solubility in nonpolar solvents, whereas 1,2′-azonaphthalene is more suited to aromatic solvents.

Functional Analogues

Hydrazine Derivatives (e.g., 2-(2-Hydrazineyl) Thiazole Derivatives)

- Structure : Thiazole core with hydrazine substituents.

- Properties :

- Demonstrated antibacterial and antioxidant activities .

- Comparison :

- Unlike diazenes, hydrazine derivatives lack the N=N bond, reducing their redox versatility but enhancing stability in biological systems.

Benzimidazole Derivatives (e.g., Zirconocene-Catalyzed 2-Substituted Benzimidazoles)

- Structure : Benzimidazole ring with variable substituents.

- Properties :

- Used in medicinal chemistry for their bioactivity .

- Comparison :

- Benzimidazoles are heterocyclic and lack the azo-oxide functionality, making them less reactive in oxidation reactions but more stable under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.